1-(1,3-Difluoro-2-propanyl)piperazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(1,3-difluoropropan-2-yl)piperazine |
InChI |
InChI=1S/C7H14F2N2/c8-5-7(6-9)11-3-1-10-2-4-11/h7,10H,1-6H2 |
InChI Key |
ARATYHVFHRFCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(CF)CF |
Origin of Product |
United States |
The Piperazine Core: a Privileged Scaffold in Advanced Organic Synthesis
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in medicinal chemistry. tandfonline.comnih.gov Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and biological properties that make it an invaluable building block for drug design and organic synthesis. nih.govtandfonline.com
The significance of the piperazine core lies in its ability to favorably modulate the pharmacokinetic profile of a molecule. nih.govtandfonline.com The two nitrogen atoms can act as hydrogen bond acceptors or donors, which can enhance solubility and facilitate interactions with biological targets. mdpi.com Furthermore, the basicity of the piperazine nitrogens allows for the formation of salts, often improving the formulation and bioavailability of drug candidates. nih.govnih.gov Its chemical reactivity and conformational flexibility also provide a versatile scaffold that chemists can readily modify to optimize potency and selectivity. tandfonline.com
The piperazine moiety is a key component in numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents, underscoring its title as a privileged structure in drug discovery. mdpi.comrsc.org
| Property | Significance in Research and Synthesis |
|---|---|
| Enhanced Aqueous Solubility | The hydrophilic nature of the two nitrogen atoms generally improves the solubility of parent compounds, a crucial factor for bioavailability. nih.gov |
| Modulatable Basicity (pKa) | Allows for fine-tuning of physicochemical properties and salt formation, which can improve drug formulation and absorption. nih.gov |
| Synthetic Versatility | The nitrogen atoms provide reactive sites for facile substitution, enabling the linkage of different pharmacophores or the construction of diverse chemical libraries. tandfonline.com |
| Pharmacokinetic Anchor | Frequently incorporated into molecules to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. tandfonline.com |
| Conformational Flexibility | The chair-boat conformational equilibrium can be exploited to achieve optimal orientation for binding to biological targets. nih.gov |
The Role of Fluorine: Modulating Molecular Properties for Research Applications
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. nih.gov This unique combination of properties allows for its strategic introduction into organic molecules to dramatically alter their characteristics without significantly increasing their size. This process, known as fluorination, has become a powerful tool in medicinal chemistry to enhance the drug-like properties of lead compounds. tandfonline.comnih.gov
One of the most significant effects of fluorination is the enhancement of metabolic stability. nih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidation, thereby prolonging the molecule's half-life in the body. tandfonline.com
Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which affects its ability to permeate biological membranes. researchgate.netresearchgate.net Strategic fluorination can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn impact a compound's solubility, absorption, and binding affinity to its target protein. tandfonline.comnih.gov The unique electronic properties of fluorine can lead to stronger and more selective interactions with biological targets, potentially increasing the potency of a drug candidate. nih.gov
| Property | Effect of Fluorine Substitution | Research Application |
|---|---|---|
| Metabolic Stability | Increased due to the high strength of the C-F bond, which resists enzymatic cleavage. nih.gov | Improving drug half-life and bioavailability. |
| Lipophilicity | Generally increased, which can enhance membrane permeability and cell uptake. researchgate.net | Optimizing absorption and distribution. |
| Binding Affinity | Can be enhanced through unique electronic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. nih.gov | Increasing potency and selectivity. |
| Acidity/Basicity (pKa) | The strong electron-withdrawing effect can lower the pKa of nearby acidic or basic centers. tandfonline.com | Fine-tuning ionization state for better membrane passage and target interaction. |
Research Trajectories for Fluorinated Piperazine Scaffolds
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. airitilibrary.com For this compound, the primary disconnection points are the C-N bonds of the piperazine ring and the C-F bonds of the difluoropropanyl moiety.
A logical retrosynthetic strategy involves disconnecting the bond between the piperazine nitrogen and the difluoropropanyl group. This leads to two key synthons: the piperazine nucleophile and a 1,3-difluoro-2-propyl electrophile. This approach is advantageous as piperazine is a readily available and inexpensive starting material.
Key Disconnections:
C-N Bond Disconnection: This is the most straightforward approach, involving the disconnection of the bond between the piperazine nitrogen and the 2-position of the propane (B168953) chain. This leads to piperazine and a 1,3-difluoro-2-propanone or a related electrophilic synthon.
C-F Bond Disconnection: While less common for this type of molecule, a retrosynthetic approach involving the disconnection of the C-F bonds could be considered. This would involve the synthesis of a dihydroxy or dihalo-propanol precursor followed by a fluorination step.
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several novel synthetic pathways can be envisioned for the synthesis of this compound.
Optimization of Reaction Conditions and Yields
A primary synthetic route involves the reductive amination of 1,3-difluoroacetone (B1216470) with piperazine. This two-step, one-pot reaction is a versatile method for forming C-N bonds.
The optimization of this reaction would involve screening various parameters to maximize the yield and purity of the final product. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and reaction time.
Table 1: Hypothetical Optimization of Reductive Amination
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 65 |
| 2 | NaBH₄ | Methanol (MeOH) | 0-25 | 50 |
| 3 | H₂/Pd-C | Ethanol (EtOH) | 50 | 75 |
| 4 | NaBH₃CN | Acetonitrile (ACN) | 25 | 60 |
Another promising pathway is the nucleophilic substitution of a suitable leaving group on a 1,3-difluoropropyl scaffold with piperazine. For instance, the reaction of piperazine with 1,3-difluoro-2-bromopropane would yield the desired product. Optimization of this reaction would focus on the base, solvent, and temperature to minimize side reactions and maximize the yield.
Stereoselective Synthesis Approaches for Chiral Analogs
The 2-position of the propanyl chain in this compound is a prochiral center. The development of stereoselective synthetic methods to access enantiomerically pure chiral analogs is of significant interest for pharmaceutical applications.
One approach to achieving stereoselectivity is through the use of chiral reducing agents in the reductive amination of 1,3-difluoroacetone. Chiral borohydrides or catalytic asymmetric hydrogenation could be employed to induce facial selectivity in the reduction of the intermediate iminium ion.
Alternatively, a chiral pool approach could be utilized, starting from a stereochemically defined precursor. For example, the synthesis could begin with a chiral 1,3-difluoro-2-propanol, which can be converted to a suitable electrophile for reaction with piperazine, proceeding with retention or inversion of configuration depending on the reaction mechanism.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. instituteofsustainabilitystudies.comacs.orgjddhs.com For the synthesis of this compound, several green chemistry strategies can be implemented.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. instituteofsustainabilitystudies.com The reductive amination pathway generally exhibits good atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of the synthesis. jddhs.comtotalpharmaceuticaltopics.com
Catalysis: The use of catalytic reagents, such as in catalytic hydrogenation, is preferable to stoichiometric reagents as they are used in smaller quantities and can often be recycled. instituteofsustainabilitystudies.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.
Table 2: Comparison of Synthetic Routes based on Green Chemistry Metrics
| Synthetic Route | Atom Economy | Solvent | Catalyst | Energy Input |
| Reductive Amination (H₂/Pd-C) | High | Ethanol (Green) | Heterogeneous (Recyclable) | Moderate |
| Nucleophilic Substitution | Moderate | Acetonitrile (Hazardous) | None | High |
Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netresearchgate.net
The synthesis of this compound can be adapted to a continuous flow process. For instance, the reductive amination could be performed in a packed-bed reactor containing a solid-supported catalyst. This would allow for continuous production, easy separation of the product from the catalyst, and precise control over reaction parameters.
Fluorination reactions, which can be hazardous in batch, are often more safely conducted in flow reactors due to the small reaction volumes and excellent temperature control. tib.eu A flow-based synthesis could potentially involve an in-line fluorination step of a suitable precursor, followed by the reaction with piperazine in a subsequent reactor module. This integrated multi-step flow synthesis would streamline the production process and enhance safety and efficiency.
Exploration of Reaction Pathways and Intermediates
Reactions involving this compound can be broadly categorized into those targeting the piperazine ring and those involving the difluoropropyl side chain.
Reactions at the Piperazine Moiety: The secondary amine in the piperazine ring is a primary site for reactivity. N-alkylation, N-acylation, and N-arylation are common transformations for such systems. The reaction pathway for these derivatizations typically proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking an electrophilic carbon or other suitable electrophile.
For instance, in an N-alkylation reaction with an alkyl halide (R-X), the reaction would likely proceed via an SN2 pathway, forming a quaternary ammonium (B1175870) salt as an intermediate. Subsequent deprotonation would yield the N-alkylated product. The presence of the electron-withdrawing fluorine atoms on the propyl chain is expected to decrease the basicity and nucleophilicity of the piperazine nitrogens to some extent, potentially slowing down these reactions compared to non-fluorinated analogues.
Reactions involving the 1,3-Difluoro-2-propanyl Side Chain: The C-F bonds in the side chain are generally strong and less reactive. However, under specific conditions, such as in the presence of strong bases, elimination reactions could be envisaged. For example, a strong base could abstract a proton from a carbon adjacent to a fluorine-bearing carbon, leading to the elimination of hydrogen fluoride (B91410) (HF) and the formation of an alkene. The stability of the resulting alkene and the reaction conditions would be critical factors in determining the feasibility of this pathway.
Another potential reaction pathway involves nucleophilic substitution of the fluorine atoms, although this is generally difficult for alkyl fluorides. Such reactions would likely require harsh conditions or specialized reagents.
Proposed Intermediates in Derivatization Reactions:
| Reaction Type | Proposed Intermediate |
| N-Alkylation | Quaternary ammonium salt |
| N-Acylation | Tetrahedral intermediate |
| Elimination from side chain | Carbanion |
Kinetic and Thermodynamic Studies of Derivatization Reactions
The electron-withdrawing nature of the fluorine atoms is expected to influence the reaction kinetics. For instance, in N-alkylation reactions, the reduced nucleophilicity of the piperazine nitrogen would likely lead to a smaller rate constant compared to unsubstituted N-propylpiperazine.
Hypothetical Kinetic Data for N-Alkylation with Methyl Iodide:
| Compound | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| N-propylpiperazine | 1.2 x 10⁻² | 55 |
| This compound | 5.8 x 10⁻³ | 62 |
Thermodynamically, the stability of the products and reactants will determine the position of the equilibrium. In many derivatization reactions of amines, the formation of a new covalent bond results in a thermodynamically favorable process.
Hypothetical Thermodynamic Data for N-Acylation with Acetic Anhydride:
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |
| N-propylpiperazine | -95 | -50 | -80.1 |
| This compound | -90 | -55 | -73.7 |
Catalytic Transformations Utilizing this compound as a Substrate
Catalytic methods offer efficient and selective routes for the functionalization of molecules like this compound. Transition-metal catalysis and photoredox catalysis are prominent strategies for C-H functionalization of N-alkylpiperazines.
Transition-Metal-Catalyzed C-H Functionalization: Palladium, rhodium, and iridium catalysts have been employed for the direct C-H functionalization of piperazine derivatives. These reactions often proceed via a directed metalation-deprotonation mechanism or through the formation of an aminyl radical. For this compound, C-H bonds alpha to the nitrogen atoms are potential targets for such transformations, leading to the introduction of aryl, alkyl, or other functional groups. The electronic properties of the difluoropropyl group could influence the regioselectivity and efficiency of these catalytic processes.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of this compound, a photocatalyst could facilitate the generation of an α-amino radical via single-electron transfer, which could then engage in various coupling reactions.
Potential Catalytic Transformations:
| Catalytic System | Reaction Type | Potential Product |
| Pd(OAc)₂ / Ligand | C-H Arylation | 1-(Aryl)-4-(1,3-difluoro-2-propanyl)piperazine |
| [Ir(ppy)₂(dtbbpy)]PF₆ / Light | Alkylation with Michael Acceptor | 1-(Functionalized alkyl)-4-(1,3-difluoro-2-propanyl)piperazine |
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
A combination of spectroscopic and computational methods is invaluable for elucidating the intricate details of reaction mechanisms involving this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the structures of reactants, intermediates, and products. In-situ NMR monitoring can provide real-time information about the progress of a reaction, helping to identify transient intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking changes in functional groups during a reaction. For example, the disappearance of the N-H stretch and the appearance of new bands corresponding to a newly formed functional group can be monitored.
Mass Spectrometry (MS): MS is essential for determining the molecular weights of products and intermediates. Techniques like electrospray ionization (ESI) can be used to detect and characterize charged intermediates in the gas phase.
Computational Methods:
Density Functional Theory (DFT): DFT calculations can provide detailed insights into reaction pathways, transition state structures, and activation energies. By modeling the potential energy surface, different mechanistic possibilities can be evaluated, and the most likely pathway can be identified.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and reaction intermediates in solution, providing a more realistic picture of the reaction environment.
By integrating experimental data from spectroscopic methods with theoretical insights from computational studies, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.
Computational Chemistry and Theoretical Studies of 1 1,3 Difluoro 2 Propanyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels.
Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. For a molecule like 1-(1,3-difluoro-2-propanyl)piperazine, DFT calculations would typically be used to predict properties such as:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Reactivity Descriptors: Using conceptual DFT, one could calculate global reactivity indices like electronegativity, chemical hardness, and electrophilicity to predict how the molecule might interact with other chemical species.
A hypothetical data table for such calculations might look like this:
| Calculated Property | Value | Units |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Total Dipole Moment | Data not available | Debye |
Ab Initio Methods for Electronic Property PredictionAb initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for:
Electron Correlation Effects: Offering a more precise description of the interactions between electrons.
Excited State Properties: Predicting how the molecule will behave upon absorption of light, which is crucial for understanding its photochemistry.
Conformational Analysis and Energy Landscapes
The piperazine (B1678402) ring and the flexible difluoropropanyl side chain allow this compound to exist in multiple conformations. A conformational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., the C-N bond connecting the side chain to the ring) and calculating the energy at each step to identify stable conformers (energy minima) and transition states (saddle points).
Boltzmann Distribution: Calculating the relative populations of the identified stable conformers at a given temperature to determine which shapes the molecule is most likely to adopt.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would provide insights into the behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent. Key applications would include:
Solvent Effects: Understanding how the molecule's structure and dynamics change in different environments (e.g., in water or an organic solvent).
Flexibility and Motion: Characterizing the movement of the piperazine ring (e.g., chair-to-boat interconversion) and the flexibility of the fluorinated side chain.
Prediction of Advanced Spectroscopic Signatures and Vibrational Modes
Computational methods are essential for interpreting experimental spectra. For this molecule, theoretical calculations could predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of the IR and Raman spectra. Each peak in the spectrum corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or C-F stretching.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, which is invaluable for confirming the molecule's structure.
A hypothetical table of predicted vibrational frequencies might be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Mode 1 | Data not available | N-H Stretch |
| Mode 2 | Data not available | C-F Symmetric Stretch |
| Mode 3 | Data not available | Piperazine Ring Deformation |
Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding Networks
Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties. Theoretical studies would focus on:
Hydrogen Bonding: The secondary amine in the piperazine ring can act as both a hydrogen bond donor and acceptor. The fluorine atoms can also act as weak hydrogen bond acceptors. Calculations would identify the preferred hydrogen bonding sites and determine the strength of these interactions.
Dimerization and Aggregation: Investigating the geometry and binding energy of dimers or larger clusters of the molecule to understand how it behaves in a condensed phase.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 1-(1,3-difluoro-2-propanyl)piperazine, a suite of NMR experiments, including multi-dimensional techniques and fluorine-19 NMR, would provide a complete picture of its atomic connectivity and spatial arrangement.
One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms. However, for a definitive structural assignment, two-dimensional (2D) NMR techniques are crucial. researchgate.netslideshare.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the protons on the piperazine (B1678402) ring, specifically between the geminal and vicinal protons of the -CH₂- groups. researchgate.net It would also establish the connectivity within the 1,3-difluoro-2-propanyl moiety, showing correlations between the CH proton at the 2-position and the CH₂ protons at the 1 and 3-positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the unambiguous assignment of carbon resonances based on their corresponding, more easily assigned, proton signals. For instance, the protons of the piperazine ring would show correlations to their respective carbon signals, which are expected to appear in the range of 40-55 ppm. rsc.orglew.ro
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.net This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the protons of the piperazine ring to the carbons of the difluoropropanyl substituent, and vice versa. For example, the protons of the N-CH₂ groups in the piperazine ring would be expected to show a correlation to the CH carbon of the propanyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.net NOESY is instrumental in determining the molecule's three-dimensional structure and preferred conformation. For instance, it could reveal through-space interactions between protons of the difluoropropanyl group and specific protons on the piperazine ring, providing insights into the rotational orientation of the substituent.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for piperazine and fluorinated alkyl chains. rsc.orgchemicalbook.comchemicalbook.comnih.gov
| Atom Position (Piperazine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-6 (axial & equatorial) | 2.4 - 2.8 | ~53 |
| H-3, H-5 (axial & equatorial) | 2.8 - 3.2 | ~45 |
| Atom Position (Propanyl Chain) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-3 | 4.5 - 4.8 | ~82 (doublet due to ¹JCF) |
| H-2 | 3.0 - 3.5 | ~40 (triplet due to ²JCF) |
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. huji.ac.il The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable structural information.
The two fluorine atoms in the 1,3-difluoro-2-propanyl group are chemically equivalent. Their ¹⁹F NMR spectrum would be expected to show a single resonance. This signal would be split into a doublet by the adjacent methine proton (²JHF) and further into a triplet by the two protons on the adjacent carbon (³JHF), resulting in a doublet of triplets. The magnitude of these coupling constants provides further structural confirmation.
Furthermore, through-space interactions between the fluorine atoms and protons on the piperazine ring can be investigated using Heteronuclear Overhauser Effect Spectroscopy (HOESY), a 2D NMR technique that correlates ¹⁹F and ¹H nuclei that are spatially close.
| Nucleus | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| F-1, F-3 | -220 to -230 | ²JHF ≈ 45-50 Hz, ³JHF ≈ 20-25 Hz |
Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula, C₇H₁₄F₂N₂. The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) confirming the elemental composition.
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
| [C₇H₁₄F₂N₂ + H]⁺ | 165.1200 | 165.1203 | 1.8 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecular structure. xml-journal.net
For this compound, the fragmentation would likely be initiated by cleavage of the C-N bond between the piperazine ring and the propanyl substituent, which is a common fragmentation pathway for N-alkylated piperazines. researchgate.net Further fragmentation of the piperazine ring would also be expected, leading to characteristic product ions.
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Structure of Fragment |
| 165.12 | 85.08 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |
| 165.12 | 81.05 | [C₅H₅F]⁺ (Propanyl fragment after rearrangement) |
| 165.12 | 70.07 | [C₄H₈N]⁺ (Piperazine ring fragment) |
| 165.12 | 56.05 | [C₃H₆N]⁺ (Piperazine ring fragment) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and gaining insights into molecular structure and conformation. nih.govnih.gov
For this compound, the key vibrational modes would include:
C-H stretching: The aliphatic C-H stretching vibrations of the piperazine ring and the propanyl chain are expected in the 2800-3000 cm⁻¹ region. scispace.com
N-H stretching: A secondary amine N-H stretch would be expected around 3200-3400 cm⁻¹ if the piperazine nitrogen is not fully substituted. However, for the title compound, this peak would be absent.
C-N stretching: The C-N stretching vibrations of the piperazine ring are typically found in the 1100-1300 cm⁻¹ region.
C-F stretching: The C-F stretching modes are characteristic and produce strong absorption bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ range. These bands are often weaker in the Raman spectrum.
CH₂ bending and rocking: The various bending (scissoring, wagging, twisting) and rocking modes of the CH₂ groups in the piperazine ring and the propanyl chain occur in the fingerprint region (below 1500 cm⁻¹). scispace.com
The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule. semanticscholar.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H stretch (aliphatic) | 2800 - 3000 | IR, Raman |
| CH₂ scissoring | 1440 - 1480 | IR, Raman |
| C-N stretch | 1100 - 1300 | IR, Raman |
| C-F stretch | 1000 - 1200 | IR (strong), Raman (weak) |
X-ray Crystallography for Solid-State Structure Determination and Packing Analysis
X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the precise coordinates of each atom in the unit cell, thereby revealing intramolecular details such as bond lengths, bond angles, and torsion angles.
For this compound, a single-crystal X-ray diffraction study would be instrumental in unambiguously confirming its molecular structure. Key structural features that would be elucidated include:
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. iucr.org X-ray analysis would confirm if this is the case and provide precise puckering parameters. In some substituted piperazines, boat or twist-boat conformations can occur, and this technique would identify such deviations. wm.edu
Substituent Orientation: The analysis would determine the orientation of the 1,3-difluoro-2-propanyl group relative to the piperazine ring (i.e., whether it is attached at an equatorial or axial position).
Bond Lengths and Angles: Fluorination can significantly impact molecular geometry. nih.gov The C-F, C-N, and C-C bond lengths and the angles within the difluoropropanyl moiety and the piperazine ring would be precisely measured. For instance, C-N bond lengths in substituted piperazines are typically in the range of 1.45 to 1.48 Å. researchgate.net
Intermolecular Interactions: The crystal packing analysis reveals how molecules are arranged in the solid state. This is governed by non-covalent interactions such as hydrogen bonds (if a protonated nitrogen is present), dipole-dipole interactions (influenced by the polar C-F bonds), and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.
The crystallographic data obtained would be summarized in a format similar to the hypothetical table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₄F₂N₂ |
| Formula Weight | 176.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.95 |
| b (Å) | 19.10 |
| c (Å) | 8.65 |
| β (°) | 96.5 |
| Volume (ų) | 975.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.200 |
Derivatization Strategies and Analog Synthesis Based on 1 1,3 Difluoro 2 Propanyl Piperazine
Functionalization at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two secondary nitrogen atoms that serve as primary sites for functionalization, enabling the introduction of a wide array of substituents to modulate the molecule's properties.
N-Alkylation and N-Arylation: The secondary amines of the piperazine ring can be readily functionalized through N-alkylation and N-arylation reactions. Standard N-alkylation methods include reactions with alkyl halides or sulfonates, and reductive amination. For instance, mono-N-alkylation can be achieved by reacting 1-(1,3-difluoro-2-propanyl)piperazine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. To favor mono-alkylation over di-alkylation, the use of a bulky protecting group on one nitrogen, followed by alkylation and deprotection, is a common strategy. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a versatile route to a diverse range of N-alkyl derivatives.
N-arylation can be accomplished using classic methods such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig reaction, which utilizes a palladium catalyst and a phosphine (B1218219) ligand, is a highly efficient method for forming carbon-nitrogen bonds between the piperazine nitrogen and various aryl halides or triflates. Similarly, copper-catalyzed N-arylation (Ullmann reaction) provides another avenue for introducing aromatic moieties.
N-Acylation and N-Sulfonylation: The nucleophilic nitrogen atoms of the piperazine ring readily react with acylating and sulfonylating agents. N-acylation can be performed using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformational preferences of the molecule. Likewise, reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives. The resulting sulfonamide group can alter the electronic properties and acidity of the adjacent nitrogen atom.
A representative scheme for the functionalization at the piperazine nitrogen is shown below:
[Image of a chemical reaction scheme showing the polymerization of this compound with a generic diacyl chloride ClCO-R-COCl to form a polyamide]
Application of 1 1,3 Difluoro 2 Propanyl Piperazine in the Synthesis of Complex Molecules and Intermediates
Role as a Key Building Block in Multi-Step Organic Synthesis
The piperazine (B1678402) moiety is a prevalent scaffold in synthetic organic chemistry, valued for its conformational rigidity and the presence of two nitrogen atoms that can be functionalized. The introduction of a 1,3-difluoro-2-propanyl group enhances the chemical utility of the piperazine core. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.
In multi-step organic synthesis, 1-(1,3-Difluoro-2-propanyl)piperazine serves as a versatile nucleophile. The secondary amine in the piperazine ring can readily participate in a variety of chemical transformations, including:
N-Arylation and N-Alkylation Reactions: It can be coupled with a wide range of aryl halides, alkyl halides, and other electrophiles to introduce diverse substituents.
Amide Bond Formation: The piperazine nitrogen can react with carboxylic acids and their derivatives to form amides, which are key functional groups in many biologically active molecules.
Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to form new carbon-nitrogen bonds.
The presence of the difluoropropyl group can also be leveraged in synthetic strategies. While the carbon-fluorine bond is generally stable, its presence can direct certain reactions or be a site for further modification under specific conditions. The strategic incorporation of this fluorinated building block allows for the precise tuning of the physicochemical properties of the final target molecules. The synthesis of complex fluorinated piperazine derivatives often involves multi-step sequences where the piperazine core is introduced early in the synthetic route.
Utilization in Medicinal Chemistry Scaffolds as a Synthetic Intermediate
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of approved drugs across various therapeutic areas. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. mdpi.comscilit.com Therefore, this compound represents a highly valuable synthetic intermediate for the development of new therapeutic agents.
The introduction of the 1,3-difluoro-2-propanyl moiety can impart several beneficial properties to a drug candidate, including:
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life in the body.
Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can modulate the basicity (pKa) of the piperazine nitrogens, which can affect the drug's solubility, absorption, and interaction with its biological target. nih.gov
This intermediate can be used to synthesize a wide array of derivatives for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov The versatility of the piperazine scaffold allows for the systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties. mdpi.com
Below is a table illustrating the diversity of biological activities observed in various piperazine derivatives, highlighting the potential for new derivatives synthesized from this compound.
| Piperazine Derivative Class | Therapeutic Area | Biological Target Example |
| Arylpiperazines | CNS Disorders | Serotonin and Dopamine Receptors |
| Benzylpiperazines | Stimulants | Monoamine Transporters |
| Acylpiperazines | Antipsychotics | D2/5-HT2A Receptors |
| Sulfonylpiperazines | Anticancer | Tyrosine Kinases |
This table is illustrative and based on the general activities of piperazine derivatives.
Precursor in Radiopharmaceutical Synthesis (e.g., for Positron Emission Tomography Tracers)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. Fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable decay characteristics, including a relatively short half-life (109.7 min) and low positron energy, which results in high-resolution images. mdpi.comresearchgate.net
This compound can serve as a valuable precursor for the synthesis of [¹⁸F]-labeled PET tracers. The non-radioactive fluorine atoms on the propyl chain can be replaced with [¹⁸F] through nucleophilic substitution reactions. The synthesis of such radiotracers typically involves a multi-step process that must be rapid and efficient due to the short half-life of the radioisotope.
A general strategy for the radiosynthesis of an [¹⁸F]-labeled tracer from a precursor like this compound might involve:
Preparation of a Precursor: A derivative of the target molecule is synthesized with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the position where the [¹⁸F] is to be introduced.
Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. This is the key step where the radioisotope is incorporated into the molecule. nih.gov
Purification and Formulation: The crude radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and other impurities. The final product is then formulated in a biocompatible solution for injection. frontiersin.org
The resulting [¹⁸F]-labeled piperazine derivatives could be designed to target specific receptors or enzymes that are overexpressed in diseases such as cancer or neurodegenerative disorders, allowing for their early detection and monitoring of treatment response. nih.gov
The table below summarizes typical parameters for the synthesis of piperazine-based [¹⁸F]-labeled PET tracers, providing a reference for the potential synthesis of tracers derived from this compound.
| Parameter | Typical Value Range | Significance |
| Radiochemical Yield (decay-corrected) | 10 - 60% | Efficiency of the radiolabeling reaction. nih.gov |
| Radiochemical Purity | > 95% | Purity of the final radiotracer product. nih.gov |
| Molar Activity | 0.1 - 10 GBq/µmol | Amount of radioactivity per mole of the compound. nih.gov |
| Synthesis Time | 60 - 180 min | Total time required for synthesis and purification. nih.gov |
These values are representative of various [¹⁸F]-labeled piperazine PET tracers and are not specific to a derivative of this compound.
Integration into Supramolecular Assemblies and Material Science Precursors
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov Piperazine and its derivatives are excellent building blocks for the construction of supramolecular assemblies due to the ability of their nitrogen atoms to act as hydrogen bond donors and acceptors. rsc.org
The protonation of the nitrogen atoms in this compound with various organic or inorganic acids leads to the formation of piperazinium salts. nih.govnih.gov These salts can then self-assemble into well-ordered, crystalline structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. nih.govresearchgate.net
The presence of the difluoropropyl group can significantly influence the nature of these supramolecular assemblies:
Hydrogen Bonding: The fluorine atoms can participate in weaker C-H···F hydrogen bonds, adding further complexity and directionality to the crystal packing.
Crystal Engineering: By carefully selecting the counter-anion and the substituents on the piperazine ring, it is possible to engineer crystals with specific architectures and properties. uky.edu
These supramolecular structures have potential applications in various areas of materials science, including:
Crystal Engineering: Designing solids with desired physical and chemical properties.
Nonlinear Optics: Developing materials with applications in optical devices.
Gas Storage: Creating porous materials for the storage of gases like hydrogen and carbon dioxide.
The ability of this compound to form diverse supramolecular structures makes it a promising precursor for the development of new functional materials.
Intermolecular Interactions and Self Assembly of 1 1,3 Difluoro 2 Propanyl Piperazine
Hydrogen Bonding Networks in Crystalline and Solution States
The piperazine (B1678402) moiety is a key player in establishing hydrogen bonding networks. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the two tertiary nitrogen atoms can act as hydrogen bond acceptors. In the protonated state (piperazinium), the N-H groups become even stronger hydrogen bond donors.
In the solid state, 1-(1,3-difluoro-2-propanyl)piperazine is expected to form hydrogen bonds. In its neutral form, the secondary amine can donate a proton to a nitrogen atom of an adjacent molecule, leading to the formation of chains or more complex networks.
Upon protonation, for instance, by a carboxylic or sulfonic acid, the resulting piperazinium cation becomes a potent hydrogen bond donor. These salts are known to form robust and predictable hydrogen-bonding motifs. For example, piperazinediium salts frequently form one-dimensional hydrogen-bonded chains with anions. mdpi.com The interaction between the piperazinium N-H donors and suitable acceptors, such as carboxylate or sulfonate oxygen atoms, is a dominant force in the crystal packing of such salts. nih.gov
In addition to the classic N-H···N and N-H···O/X hydrogen bonds, the presence of fluorine atoms introduces the possibility of weaker C-H···F interactions. The polarized C-F bonds can lead to the fluorine atoms acting as weak hydrogen bond acceptors. Furthermore, the C-H bond on the difluoromethyl group (CF2H) can act as a hydrogen bond donor, a phenomenon that has been confirmed by crystallographic, spectroscopic, and computational methods. nih.gov
Below is a hypothetical data table illustrating potential hydrogen bond geometries for protonated this compound, based on typical values found in piperazinium salts. researchgate.net
| Donor | Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H | O (carboxylate) | 1.03 | 1.70 - 1.90 | 2.70 - 2.90 | 160 - 175 |
| N-H | N (piperazine) | 1.03 | 2.00 - 2.20 | 3.00 - 3.20 | 150 - 170 |
| C-F... | H-C | --- | 2.20 - 2.60 | 3.20 - 3.60 | 130 - 160 |
This table is illustrative and based on data from analogous piperazinium salts and organofluorine compounds.
Halogen Bonding Interactions Involving Fluorine Atoms
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond.
However, for fluorine, the most electronegative element, the formation of a significant σ-hole is rare. Covalently bound fluorine typically does not act as a halogen bond donor unless it is attached to a highly electron-withdrawing group. nih.govchemistryviews.org In the case of this compound, the fluorine atoms are bonded to aliphatic carbon atoms. This environment is generally not sufficient to induce a positive σ-hole on the fluorine atoms.
Therefore, it is highly unlikely that the fluorine atoms in this compound will participate in significant halogen bonding interactions as halogen bond donors. The dominant interactions involving the fluorine atoms are more likely to be of the weaker hydrogen bonding type (C-H···F) as mentioned in the previous section, and general van der Waals forces. Computational and crystallographic studies have demonstrated that fluorine can participate in halogen bonding, but typically when bonded to very strong electron-withdrawing moieties, which is not the case here. acs.org
π-Stacking and Other Non-Covalent Interactions
π-stacking is a non-covalent interaction that occurs between aromatic rings. It is a crucial force in the self-assembly of many organic molecules and in biological systems. nih.gov The interaction arises from the electrostatic and dispersion forces between the π-electron clouds of the aromatic systems.
The chemical structure of this compound consists of a saturated heterocyclic piperazine ring and a saturated difluorinated propyl chain. There are no aromatic rings present in this molecule. Consequently, π-stacking interactions are not a feature of the intermolecular forces for this compound.
Other non-covalent interactions that will play a role in the self-assembly and physical properties of this compound include:
Dipole-dipole interactions: The presence of polar C-F and C-N bonds will result in a net molecular dipole moment, leading to dipole-dipole interactions that will influence the orientation of molecules in the crystal lattice.
Formation of Co-crystals and Inclusion Compounds
Co-crystals:
The piperazine moiety is a well-known building block in the formation of co-crystals, particularly with dicarboxylic acids. nih.govrsc.org The ability of the piperazine nitrogens to act as hydrogen bond acceptors, and in the protonated form as strong donors, makes it an excellent candidate for co-crystallization with molecules that have complementary hydrogen bonding functionalities.
The following table provides examples of piperazine-dicarboxylic acid co-crystals, which can serve as a model for the potential co-crystal formation of this compound.
| Piperazine Derivative | Dicarboxylic Acid Co-former | Stoichiometry | Primary Supramolecular Synthon |
| Piperazine | Succinic Acid | 1:1 | N-H···O, O-H···N |
| Piperazine | Adipic Acid | 1:1 | N-H···O, O-H···N |
| Phenylpiperazine | Suberic Acid | 1:1 | N-H···O, O-H···N |
This table is based on known co-crystals of piperazine and its derivatives and is intended to be illustrative. nih.govresearchgate.net
Inclusion Compounds:
Inclusion compounds are chemical complexes in which one chemical compound (the "host") has a cavity in which a "guest" compound is located. taylorandfrancis.com The ability of this compound to act as a guest in a host-guest complex would depend on its size and shape, as well as the nature of the intermolecular interactions it can form with the host. Given its flexible alkyl chain, it could potentially fit into the cavities of various host molecules such as cyclodextrins or calixarenes. The interactions would likely be dominated by van der Waals forces and potentially hydrogen bonding between the piperazine nitrogens and polar groups on the host molecule.
Conversely, while less common for simple amines, it is conceivable that in a crystalline state, a network of this compound molecules could form channels or cavities capable of including small solvent molecules, thus forming an inclusion compound where it acts as the host.
Future Directions and Emerging Research Avenues for 1 1,3 Difluoro 2 Propanyl Piperazine Research
Exploration of Novel Reactivities and Transformation Pathways
The chemical behavior of 1-(1,3-Difluoro-2-propanyl)piperazine is largely dictated by the interplay between the nucleophilic secondary amine of the piperazine (B1678402) ring and the electronically modified difluoropropanyl group. Future research is poised to uncover a range of unique reactions and transformations.
The presence of two secondary amines in the piperazine ring offers opportunities for a variety of N-functionalization reactions. These include N-alkylation, N-arylation, acylation, and sulfonylation, which could lead to a diverse library of derivatives. The electron-withdrawing nature of the difluoropropanyl group is anticipated to modulate the nucleophilicity of the nitrogen atoms, potentially leading to altered reactivity profiles compared to unsubstituted piperazine.
Furthermore, the fluorine atoms themselves could serve as handles for more complex transformations. For instance, under specific conditions, dehydrofluorination reactions could be induced, leading to the formation of unsaturated derivatives. The potential for intramolecular cyclization reactions, possibly involving the piperazine nitrogens and the difluoropropanyl chain, also presents an intriguing area for exploration.
| Reaction Type | Potential Reagents | Expected Product Class | Potential Research Focus |
| N-Alkylation | Alkyl halides, Epoxides | Substituted piperazines | Investigation of reaction kinetics and regioselectivity. |
| N-Arylation | Aryl halides, Arylboronic acids | Arylpiperazines | Development of efficient coupling protocols (e.g., Buchwald-Hartwig). |
| Acylation | Acyl chlorides, Anhydrides | Piperazine amides | Synthesis of potential bioactive molecules. |
| Dehydrofluorination | Strong bases | Alkenylpiperazines | Exploration of novel elimination pathways. |
This table presents hypothetical reaction pathways for this compound based on the general reactivity of piperazines and organofluorine compounds.
Integration into Advanced Catalytic Systems
The piperazine scaffold is a well-established component of various ligands used in catalysis. The unique electronic and steric properties imparted by the 1,3-difluoro-2-propanyl substituent could be harnessed to develop novel catalysts with enhanced activity, selectivity, and stability.
One promising avenue is the development of chiral derivatives of this compound for use as ligands in asymmetric catalysis. The introduction of chirality, either in the piperazine ring or through further modification of the difluoropropanyl group, could lead to highly effective catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond formation.
Moreover, the fluorine atoms could play a crucial role in catalyst design. The ability of fluorine to engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, could be exploited to control the catalyst's conformation and substrate binding, thereby influencing the stereochemical outcome of a reaction. The increased thermal and oxidative stability often associated with fluorinated compounds could also lead to more robust and recyclable catalytic systems.
| Catalyst Type | Potential Application | Key Feature of this compound |
| Chiral Ligand | Asymmetric Hydrogenation | Steric and electronic influence of the difluoropropanyl group. |
| Organocatalyst | Michael Addition | Modulated basicity of the piperazine nitrogen. |
| Transition Metal Complex | Cross-Coupling Reactions | Enhanced stability and solubility due to fluorination. |
This table illustrates potential applications of this compound in catalysis, highlighting the projected benefits of its unique structural features.
Advanced Materials Science Applications (as a component)
The incorporation of fluorinated moieties into organic molecules is a widely employed strategy for tuning the properties of materials. This compound could serve as a valuable building block for the synthesis of advanced materials with tailored characteristics.
In the realm of polymer science, this compound could be used as a monomer or an additive to create fluorinated polymers. Such materials are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications ranging from high-performance coatings and membranes to advanced electronic materials.
Furthermore, the piperazine unit can be readily functionalized to introduce polymerizable groups or to attach the molecule to surfaces. The presence of fluorine could also impart desirable properties such as hydrophobicity and oleophobicity, which are critical for self-cleaning and anti-fouling surfaces. The potential for this compound to form liquid crystalline phases or to self-assemble into ordered nanostructures also warrants investigation.
| Material Class | Potential Application | Contribution of this compound |
| Fluorinated Polymers | High-performance coatings | Enhanced thermal stability and chemical resistance. |
| Functional Surfaces | Anti-fouling materials | Low surface energy and hydrophobicity. |
| Liquid Crystals | Display technologies | Anisotropic molecular shape and intermolecular interactions. |
This table outlines hypothetical applications of this compound in materials science, focusing on the property enhancements conferred by the fluorinated piperazine structure.
Development of High-Throughput Synthesis and Characterization Methods
To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and characterization methods is essential. These approaches will enable the rapid generation and screening of large libraries of compounds, accelerating the discovery of new catalysts, materials, and bioactive molecules.
High-throughput synthesis could be achieved through the use of automated parallel synthesis platforms and flow chemistry techniques. These methods would allow for the systematic variation of reactants and reaction conditions, facilitating the optimization of synthetic routes and the exploration of a broad chemical space. The development of solid-phase synthesis strategies, where the piperazine core is attached to a resin, could further streamline the purification process.
For high-throughput characterization, techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can be adapted for rapid analysis of small samples. The integration of these analytical methods with automated synthesis platforms would create a powerful workflow for the discovery and development of new applications for this compound.
| Methodology | Objective | Key Advantages |
| Parallel Synthesis | Rapid library generation | High efficiency and systematic exploration of derivatives. |
| Flow Chemistry | Optimized reaction conditions | Precise control over temperature, pressure, and reaction time. |
| High-Throughput Screening | Rapid property evaluation | Accelerated discovery of lead compounds. |
This table summarizes potential high-throughput methodologies that could be applied to the synthesis and characterization of derivatives of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(1,3-Difluoro-2-propanyl)piperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of piperazine with fluorinated alkyl halides. Key steps include:
- Reagent Selection : Use DMF as a polar aprotic solvent and K₂CO₃ as a base to deprotonate piperazine, facilitating alkylation (e.g., propargyl bromide in ).
- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate gradients) to confirm intermediate formation .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) achieves >90% purity. For fluorinated derivatives, ensure anhydrous Na₂SO₄ drying to avoid hydrolysis .
- Yield Optimization : Adjust stoichiometry (1.2 equiv. alkylating agent) and extend reaction time (6–7 hours) to maximize conversion .
Table 1 : Comparative Reaction Parameters from Analogous Syntheses
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DMF, K₂CO₃, RT, 6–7 h | 85–93 | |
| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, RT | 90–97 |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.0 ppm, multiplet) and fluorinated propyl groups (³J coupling ~15–20 Hz for vicinal F atoms). Fluorine-induced deshielding shifts aromatic protons in substituted derivatives .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.1) and isotopic patterns for fluorine (M+2 peaks) .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and resolve fluorinated byproducts .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation and moisture absorption.
- Handling : Avoid prolonged exposure to basic aqueous conditions, which may hydrolyze the fluoropropyl group. Use anhydrous solvents (e.g., DCM) for reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific biological targets?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the propanyl chain to enhance target affinity. For example, 4-nitrophenyl triazole derivatives showed improved anticancer activity in docking studies .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger Suite) to align fluorinated moieties with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
Table 2 : SAR Trends in Piperazine Derivatives
| Substituent | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Nitrophenyl triazole | 2.1 µM (Anticancer) | Tubulin | |
| Trifluoromethoxy | 5.8 µM (Antimicrobial) | DNA gyrase |
Q. What computational strategies are recommended for predicting the binding affinities of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with serotonin receptors or tubulin). Focus on fluorine’s role in enhancing binding via halogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorinated ligands in solvated lipid bilayers, monitoring RMSD (<2 Å) .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated piperazine derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in anticancer IC₅₀ may arise from varying MTT assay protocols .
- In Silico Validation : Apply consensus scoring in docking studies to reconcile divergent SAR data (e.g., conflicting reports on fluorophenyl vs. chlorophenyl efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
